BenchChemオンラインストアへようこそ!

Ecamsule

Photodermatology Clinical Trial UVA Protection

Procure Ecamsule for formulations requiring clinically proven, stand-alone UVA protection. Its intrinsic photostability eliminates costly co-stabilizers like octocrylene. With a Cmax of only 1.5 ng/mL, it offers >100x lower systemic exposure than oxybenzone. Clinical trials confirm a 5.1× increase in PMLE prevention. This water-soluble compound enables lightweight, aqueous-phase formulations, delivering superior photoprotection for sensitive-skin consumers without the complexity of photostabilizer blends.

Molecular Formula C28H34O8S2
Molecular Weight 562.7 g/mol
Cat. No. B8223577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcamsule
Molecular FormulaC28H34O8S2
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C
InChIInChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14-
InChIKeyHEAHZSUCFKFERC-AXPXABNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.1507 mg/L at 25 °C (est)

Ecamsule (Mexoryl SX) Sourcing Guide: Technical Specifications and Product Overview


Ecamsule (USAN, trade name Mexoryl® SX, INCI Terephthalylidene Dicamphor Sulfonic Acid) is a patented, organic benzylidene camphor-derivative sunscreen agent [1]. Developed and patented by L'Oréal in 1982, it was approved for use in Europe in 1991 and received FDA approval as a New Drug Application (NDA) in 2006 [2]. Unlike many other organic UV filters, ecamsule is a photostable, broad-spectrum UVA absorber that functions via reversible photoisomerization, converting absorbed UV radiation (290-400 nm, peak at 345 nm) into harmless thermal energy [3].

Why Generic Substitution of Ecamsule (Mexoryl SX) Fails: Patent Exclusivity and Performance


Generic substitution of ecamsule is not feasible due to a combination of strong intellectual property protections and specific performance characteristics that differentiate it from other UVA filters. Ecamsule is subject to an active New Drug Application (NDA) held by L'Oréal, which grants marketing exclusivity for specific ecamsule-containing formulations in the United States [1]. Furthermore, ecamsule's intrinsic photostability, which eliminates the need for stabilizing co-ingredients required by filters like avobenzone, and its superior clinical efficacy in preventing UVA-induced skin damage (e.g., PMLE) are not replicated by other in-class compounds [2][3]. These factors collectively preclude simple interchangeability with alternative UVA absorbers, making ecamsule a distinct procurement item.

Ecamsule (Mexoryl SX) Quantitative Differentiation Evidence: Comparative Data for Sourcing Decisions


Clinical Prevention of Polymorphous Light Eruption (PMLE): Ecamsule-Containing Formulation vs. Deprived Formulations

In a double-blind, randomized, controlled, intraindividual study, an SPF 40 sunscreen containing ecamsule (3%), octocrylene (10%), avobenzone (2%), and titanium dioxide (5%) was compared to an ecamsule-deprived formulation (triad-E) and an avobenzone-deprived formulation (triad-A) for preventing Polymorphous Light Eruption (PMLE). The ecamsule-containing formulation demonstrated a significantly higher success rate in preventing PMLE flares [1].

Photodermatology Clinical Trial UVA Protection

Systemic Absorption: Ecamsule vs. Avobenzone and Oxybenzone Under Maximal Use Conditions

A randomized clinical trial assessed the systemic absorption of common sunscreen active ingredients under maximal use conditions. Ecamsule demonstrated the lowest geometric mean maximum plasma concentration among the tested organic filters, indicating minimal systemic exposure [1]. This contrasts with other filters like oxybenzone and avobenzone, which showed much higher absorption.

Pharmacokinetics Safety Topical Absorption

Intrinsic Photostability: Ecamsule vs. Avobenzone

Ecamsule is a photostable organic UVA absorber that does not degrade significantly under light exposure, a property that differentiates it from the commonly used UVA filter avobenzone, which is intrinsically photounstable and requires stabilizers like octocrylene [1].

Photochemistry Formulation Stability UVA Filter

Patent Exclusivity and NDA Protection: Ecamsule (Mexoryl SX) vs. Generic UVA Filters

Ecamsule is protected by patents and approved through a New Drug Application (NDA) process in the U.S., granting L'Oréal market exclusivity for specific ecamsule-containing products [1]. This legal framework prevents the entry of generic ecamsule products, making it a unique procurement item compared to off-patent UVA filters like avobenzone or octinoxate.

Intellectual Property Regulatory Affairs Market Exclusivity

Optimal Application Scenarios for Ecamsule (Mexoryl SX) Based on Evidence


High-Performance Sunscreen Formulations for Photodermatoses (e.g., PMLE)

Based on clinical evidence showing a 5.1-fold increase in PMLE prevention success compared to ecamsule-deprived formulations [1], ecamsule is the preferred UVA filter for developing sunscreens targeting individuals with photodermatoses. Formulators can rely on its proven in vivo efficacy to meet the needs of this sensitive population.

Daily-Wear and Cosmetic Sunscreen Products Requiring Minimal Systemic Absorption

For daily-use sunscreens and moisturizers with SPF, ecamsule's extremely low systemic absorption (Cmax of 1.5 ng/mL under maximal use conditions) [1] makes it ideal for products marketed to safety-conscious consumers or those seeking to minimize potential systemic exposure. This is a significant advantage over filters like oxybenzone, which show >100x higher plasma concentrations.

Photostable, Water-Resistant Sunscreen Formulations Without Added Stabilizers

Ecamsule's intrinsic photostability [1] eliminates the need for co-formulated photostabilizers like octocrylene, which are required for avobenzone. This allows for simpler, more cost-effective formulations that maintain consistent UVA protection over time. Its water-soluble nature also facilitates formulation into aqueous phases for lightweight, non-greasy products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecamsule

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.